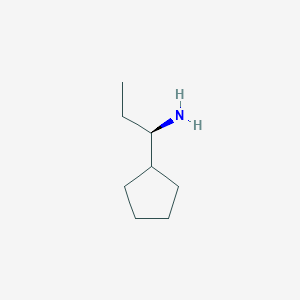

(1R)-1-cyclopentylpropan-1-amine

Description

(1R)-1-Cyclopentylpropan-1-amine is a chiral amine featuring a cyclopentyl group attached to a propan-1-amine backbone. Its stereochemistry at the C1 position (R-configuration) and the cyclopentyl substituent influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity. These analogs are widely used in pharmaceuticals, agrochemicals, and specialty polymers due to their rigidity, stereochemical diversity, and tunable electronic properties .

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(1R)-1-cyclopentylpropan-1-amine |

InChI |

InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3/t8-/m1/s1 |

InChI Key |

UJPWZPCHMUQQNN-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1CCCC1)N |

Canonical SMILES |

CCC(C1CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclopentylpropan-1-amine typically involves the following steps:

Amination: Conversion of the intermediate to the desired amine.

One common method involves the reaction of cyclopentylmagnesium bromide with propanal, followed by reductive amination using ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclopentylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Reduction of any intermediate ketones or aldehydes back to the amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and various substituted amines.

Scientific Research Applications

(1R)-1-cyclopentylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (1R)-1-cyclopentylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substituted Cyclopropanamines

Cyclopropane-containing amines exhibit unique ring strain and electronic effects, which differ from the more flexible cyclopentyl group. Key examples include:

Key Differences :

- Ring Strain : Cyclopropanes (60° bond angles) exhibit higher strain than cyclopentanes (~108°), enhancing reactivity but reducing stability .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) increase acidity of the amine, while aryl groups (e.g., fluorophenyl ) enhance π-π stacking in receptor binding.

Substituted Phenylpropan-1-amines

These compounds share the propan-1-amine backbone but vary in aryl substituents, influencing steric and electronic profiles:

Key Differences :

Heterocyclic Analogs

Compounds with heterocycles offer distinct electronic and hydrogen-bonding properties:

Key Differences :

Physicochemical and Pharmacological Comparisons

- Solubility : Cyclopentylpropanamine (predicted logP ~2.5) is less polar than cyclopropane analogs (logP 1.5–2.0) but more soluble than dichlorophenyl derivatives (logP ~3.0) .

- Receptor Binding : Molecular dynamics (MD) simulations (Figure 8 in ) show that stereochemistry and substituent size critically affect binding to σ1 receptors. For example, (R)-configured amines exhibit stronger enthalpic contributions than (S)-isomers .

Biological Activity

(1R)-1-cyclopentylpropan-1-amine, also known as 2-cyclopentylpropan-1-amine, is an organic compound with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. This compound features a cyclopentyl group attached to a propan-1-amine structure, exhibiting unique stereochemistry that may influence its biological activity. The following sections explore its biological properties, potential therapeutic applications, and relevant research findings.

The structural characteristics of this compound are pivotal in determining its interactions within biological systems. The compound's stereochemistry can affect its binding affinity to various receptors and enzymes, which is crucial for its biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Functional Groups | Amine, Cyclopentyl |

| Stereochemistry | (1R) configuration |

The specific mechanisms of action for this compound are not fully elucidated; however, preliminary studies suggest potential interactions with neurotransmitter systems and modulation of enzymatic activity. Compounds with similar structures have been shown to interact with various receptors, including:

- Monoamine transporters : Potential inhibition or modulation may lead to effects on mood and anxiety.

- Sodium channels : Some studies indicate that related compounds can influence pain pathways by modulating sodium channel activity, particularly NaV1.7 and NaV1.9, which are implicated in nociceptive signaling .

Therapeutic Applications

Research has indicated that this compound may have potential therapeutic applications in:

- Neurological Disorders : Due to its possible effects on neurotransmitter systems, it may be investigated for conditions such as depression or anxiety.

- Pain Management : Its interaction with sodium channels suggests a potential role in analgesia .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Pain Modulation : A study demonstrated that compounds similar in structure could inhibit NaV1.7 channels, leading to reduced inflammatory pain responses in animal models .

- Neurotransmitter Interaction : Research has shown that structurally related amines can affect serotonin and norepinephrine levels, suggesting a possible antidepressant effect.

Table 2: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Pain Modulation | Inhibition of NaV1.7 channels | Potential analgesic properties |

| Neurotransmitter Interaction | Effects on serotonin/norepinephrine levels | Possible antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.